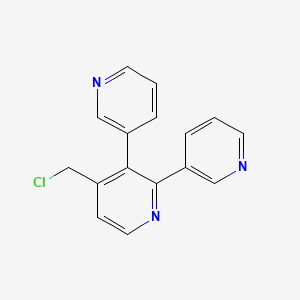
4-(chloromethyl)-2,3-dipyridin-3-ylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(chloromethyl)-2,3-dipyridin-3-ylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a chloromethyl group at the 4-position and additional pyridine rings at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-2,3-dipyridin-3-ylpyridine can be achieved through several synthetic routes. One common method involves the chloromethylation of 2,3-dipyridin-3-ylpyridine using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
化学反应分析
Types of Reactions
4-(chloromethyl)-2,3-dipyridin-3-ylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the pyridine rings can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyridine derivatives.
科学研究应用
4-(chloromethyl)-2,3-dipyridin-3-ylpyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
Biological Studies: It is employed in the study of biological systems and interactions, particularly in the design of ligands for metal coordination complexes.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 4-(chloromethyl)-2,3-dipyridin-3-ylpyridine involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pyridine rings can participate in coordination with metal ions, influencing the activity of metalloenzymes and other metal-dependent processes.
相似化合物的比较
Similar Compounds
- 4-(bromomethyl)-2,3-dipyridin-3-ylpyridine
- 4-(iodomethyl)-2,3-dipyridin-3-ylpyridine
- 4-(methyl)-2,3-dipyridin-3-ylpyridine
Uniqueness
4-(chloromethyl)-2,3-dipyridin-3-ylpyridine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl, iodomethyl, and methyl analogs. The chlorine atom’s electronegativity and size influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated or methylated derivatives may not be as effective.
属性
分子式 |
C16H12ClN3 |
|---|---|
分子量 |
281.74 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2,3-dipyridin-3-ylpyridine |
InChI |
InChI=1S/C16H12ClN3/c17-9-12-5-8-20-16(14-4-2-7-19-11-14)15(12)13-3-1-6-18-10-13/h1-8,10-11H,9H2 |
InChI 键 |
MOSLAAMOIJMULH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=C(C=CN=C2C3=CN=CC=C3)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B13152926.png)

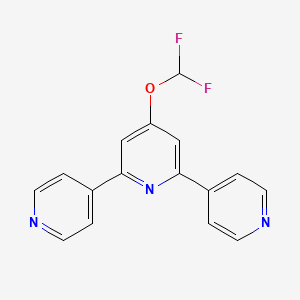


![4-{[(benzyloxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13152950.png)
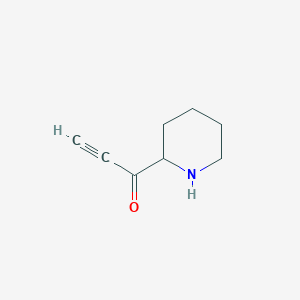
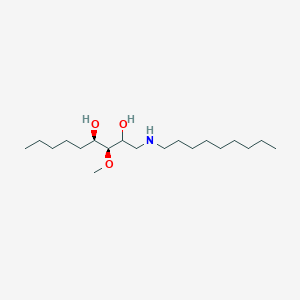
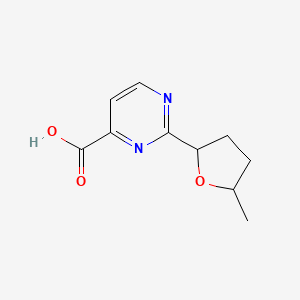
![(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-(1,3-oxazol-5-yl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid](/img/structure/B13152982.png)
![2-Azabicyclo[3.1.0]hexane-4-carboxylic acid hcl](/img/structure/B13152986.png)


![1-(Pyrido[2,3-d]pyrimidin-2-yl)cyclopropanamine](/img/structure/B13153003.png)
